3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 4-butoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . This interaction can affect various molecular pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate
- 3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate
- 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is unique due to its specific butoxybenzoate moiety, which can impart distinct physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-11-24-16-9-7-14(8-10-16)18(23)25-17-6-4-5-15(12-17)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3 |
InChI Key |
BWEBELQPIOGGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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